Cas no 356543-07-2 ((2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its distinct α,β-unsaturated ketone structure. This compound exhibits potential utility in organic synthesis and pharmaceutical research due to its conjugated system and substituted aromatic rings, which may influence electronic and steric properties. The presence of chloro and methoxy functional groups enhances its reactivity, making it a candidate for further derivatization or as an intermediate in heterocyclic synthesis. Its well-defined molecular architecture allows for precise modifications, supporting applications in medicinal chemistry, particularly in the development of bioactive molecules. The compound is typically synthesized via Claisen-Schmidt condensation, ensuring high purity and reproducibility for research purposes.
(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one structure
356543-07-2 structure
Product name:(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
CAS No:356543-07-2
MF:C17H15ClO3
MW:302.752204179764
MDL:MFCD00018696
CID:5185428

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one Chemical and Physical Properties

Names and Identifiers

    • (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
    • 2-Propen-1-one, 1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)-, (2E)-
    • MDL: MFCD00018696
    • Inchi: 1S/C17H15ClO3/c1-20-15-8-10-17(21-2)13(11-15)5-9-16(19)12-3-6-14(18)7-4-12/h3-11H,1-2H3/b9-5+
    • InChI Key: XGJPZBMQSMYLCB-WEVVVXLNSA-N
    • SMILES: C(C1=CC=C(Cl)C=C1)(=O)/C=C/C1=CC(OC)=CC=C1OC

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB422136-25 g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
356543-07-2
25g
€1169.90 2023-04-24
abcr
AB422136-1g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one; .
356543-07-2
1g
€339.20 2025-02-16
abcr
AB422136-25g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one; .
356543-07-2
25g
€1169.90 2025-02-16
abcr
AB422136-10g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one; .
356543-07-2
10g
€786.50 2025-02-16
abcr
AB422136-1 g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
356543-07-2
1g
€339.20 2023-04-24
abcr
AB422136-5 g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
356543-07-2
5g
€658.70 2023-04-24
abcr
AB422136-10 g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
356543-07-2
10g
€786.50 2023-04-24
abcr
AB422136-5g
(2E)-1-(4-Chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one; .
356543-07-2
5g
€658.70 2025-02-16

Additional information on (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one

Compound Introduction: (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one (CAS No. 356543-07-2)

(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one is a sophisticated organic molecule with a molecular formula of C17H14O3Cl. This compound, identified by its CAS number 356543-07-2, has garnered significant attention in the field of pharmaceutical chemistry due to its structural complexity and potential biological activities. The presence of both aromatic and heteroaromatic rings, coupled with functional groups such as chloro and methoxy substituents, makes this molecule a promising candidate for further investigation in drug discovery and development.

The chemical structure of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one features an α,β-unsaturated carbonyl system, which is a common motif in many bioactive molecules. This system is known to exhibit various biological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The specific arrangement of the substituents on the aromatic rings can significantly influence the compound's interactions with biological targets, making it a versatile scaffold for medicinal chemistry.

In recent years, there has been a growing interest in exploring the pharmacological potential of molecules containing chloro and methoxy functional groups. These groups are not only electron-withdrawing or electron-donating but also capable of participating in hydrogen bonding interactions, which are crucial for binding to biological targets. The combination of these features in (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one suggests that it may have multiple modes of action.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry often focuses on identifying molecules that can modulate key biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration. The structural features of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one, particularly its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions, positions it as a promising candidate for further exploration.

Recent studies have highlighted the importance of computational methods in predicting the biological activity of small molecules. Techniques such as molecular docking and virtual screening have been instrumental in identifying potential drug candidates with high affinity for biological targets. The use of these computational tools has accelerated the drug discovery process by allowing researchers to screen large libraries of compounds efficiently. In this context, (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has been subjected to virtual screening to assess its binding affinity to various proteins involved in disease pathways.

The results from these computational studies suggest that (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one may exhibit inhibitory activity against several enzymes implicated in cancer progression. For instance, preliminary docking studies have indicated that this compound can bind to kinases and proteases that are known to play a role in tumor growth and metastasis. These findings are particularly intriguing given the high unmet medical needs associated with cancer treatment.

Beyond its potential role in oncology, (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one has also shown promise in other therapeutic areas. Anti-inflammatory agents are essential for managing chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The structural features of this compound suggest that it may be able to modulate inflammatory pathways by interacting with key signaling molecules.

In addition to its pharmacological potential, the synthesis of (2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one presents an interesting challenge for organic chemists. The synthesis involves multiple steps, including condensation reactions and functional group transformations, which require careful optimization to achieve high yields and purity. Advances in synthetic methodologies have enabled researchers to access complex molecules like this one more efficiently than ever before.

The development of new synthetic routes has not only improved the accessibility of this compound but also allowed for modifications that could enhance its biological activity. For example, structural analogs can be synthesized by varying the substitution patterns on the aromatic rings or introducing additional functional groups. These modifications can lead to compounds with improved potency or selectivity against specific biological targets.

In conclusion, (CAS No. 356543-07-2) represents a fascinating molecule with significant potential in pharmaceutical research. Its complex structure and diverse functional groups make it a versatile scaffold for drug discovery efforts targeting various diseases. With ongoing advancements in computational methods and synthetic chemistry, further exploration of this compound is likely to yield valuable insights into new therapeutic strategies.

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Amadis Chemical Company Limited
(CAS:356543-07-2)(2E)-1-(4-chlorophenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one
A1157028
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